molecular formula C13H13N B15308811 2-(Naphthalen-1-yl)azetidine

2-(Naphthalen-1-yl)azetidine

Cat. No.: B15308811
M. Wt: 183.25 g/mol
InChI Key: QLVAWUHXMSCFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)azetidine is an organic compound that features a four-membered azetidine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .

Industrial Production Methods: While specific industrial production methods for 2-(Naphthalen-1-yl)azetidine are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-yl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can yield different azetidine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

2-(Naphthalen-1-yl)azetidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Naphthalen-1-yl)azetidine is unique due to its specific structural combination of the azetidine ring and naphthalene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-naphthalen-1-ylazetidine

InChI

InChI=1S/C13H13N/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-13/h1-7,13-14H,8-9H2

InChI Key

QLVAWUHXMSCFOX-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.